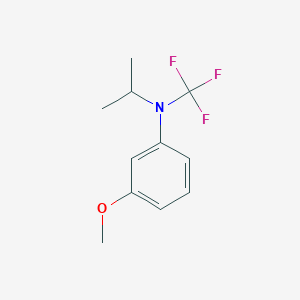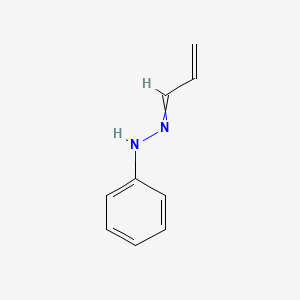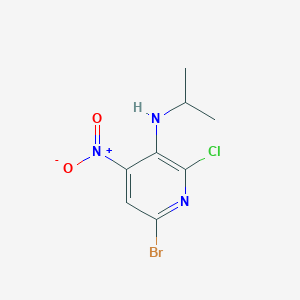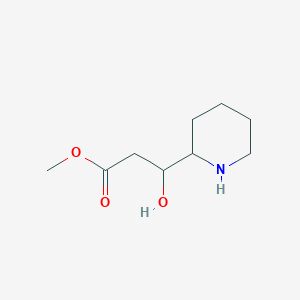![molecular formula C8H10N2O B13967513 3-Acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile CAS No. 74650-13-8](/img/structure/B13967513.png)
3-Acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-3-azabicyclo[310]hexane-2-carbonitrile is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile typically involves cyclopropanation reactions. One common method is the metal-catalyzed cyclization of enynes, which allows for the simultaneous formation of both rings in the bicyclic structure . This method utilizes transition metal catalysts such as rhodium or palladium to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that do not require extensive purification steps. For example, the rhodium-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate has been demonstrated to produce 3-azabicyclo[3.1.0]hexanes on a gram scale without the need for distillation or chromatographic purification .
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the bicyclic structure.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug design.
Industry: Utilized in the development of new materials with specific electronic or mechanical properties.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating biological pathways. For example, derivatives of this compound have been shown to inhibit proteases, which are enzymes involved in the breakdown of proteins .
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid: Another bicyclic compound with similar structural features but different functional groups.
3-Azabicyclo[3.1.0]hexane-6-carboxylates: These compounds have carboxylate groups instead of nitrile groups and are used in pharmaceutical research.
Uniqueness
3-Acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile is unique due to its acetyl and nitrile functional groups, which provide distinct reactivity and potential for diverse chemical transformations. Its bicyclic structure also imparts rigidity, making it a valuable scaffold in drug design and materials science.
Propiedades
Número CAS |
74650-13-8 |
|---|---|
Fórmula molecular |
C8H10N2O |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
3-acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile |
InChI |
InChI=1S/C8H10N2O/c1-5(11)10-4-6-2-7(6)8(10)3-9/h6-8H,2,4H2,1H3 |
Clave InChI |
HJFUUJDOMWSXBT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC2CC2C1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7H-pyrazolo[4,3-f]quinoxaline](/img/structure/B13967462.png)
![1-[5-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-(pyrazin-2-yl)-1H-indazol-3-aMine](/img/structure/B13967465.png)









